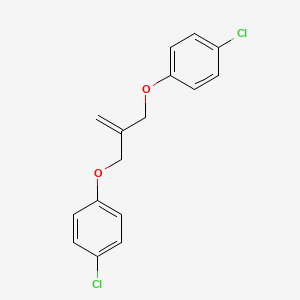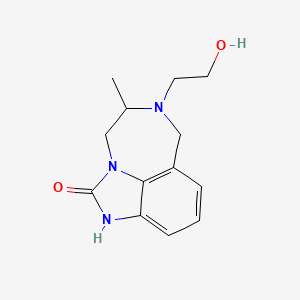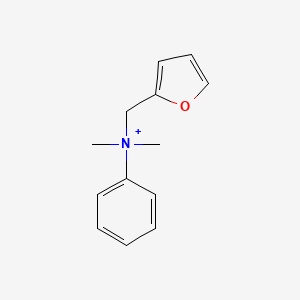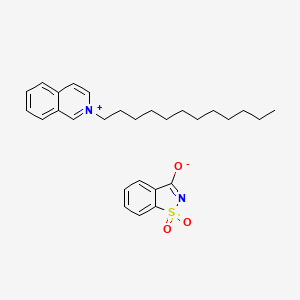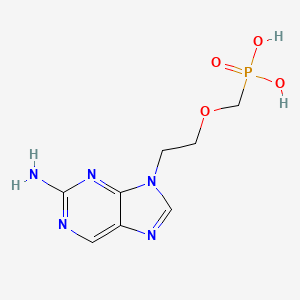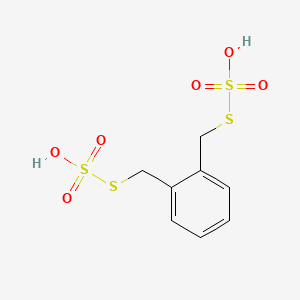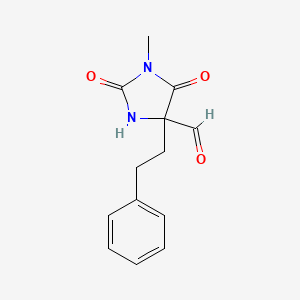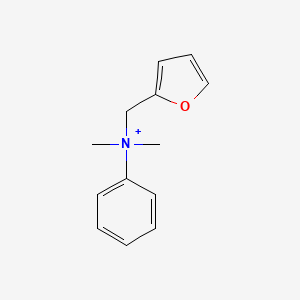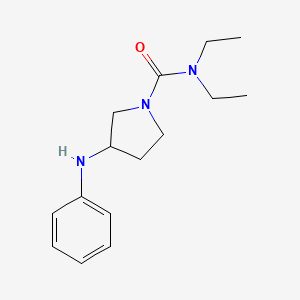![molecular formula C12H11NO3S B12797506 1-[(Sulphonatophenyl)methyl]pyridinium CAS No. 84788-21-6](/img/structure/B12797506.png)
1-[(Sulphonatophenyl)methyl]pyridinium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Sulphonatophenyl)methyl]pyridinium is a chemical compound with the molecular formula C12H11NO3S and a molecular weight of 249.28564 g/mol . This compound is part of the pyridinium salts family, which are known for their diverse applications in various fields such as chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Sulphonatophenyl)methyl]pyridinium typically involves the reaction of pyridine with a sulphonated benzyl halide under basic conditions . The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The general reaction scheme is as follows:
Pyridine+Sulphonated Benzyl Halide→this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. High-performance liquid chromatography (HPLC) is often used to monitor the reaction progress and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-[(Sulphonatophenyl)methyl]pyridinium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulphonated benzyl pyridinium derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulphonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulphonated benzyl pyridinium derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted pyridinium compounds depending on the nucleophile used.
Scientific Research Applications
1-[(Sulphonatophenyl)methyl]pyridinium has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[(Sulphonatophenyl)methyl]pyridinium involves its interaction with molecular targets such as enzymes and cellular membranes. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation . Additionally, it can disrupt cellular membranes, leading to cell lysis and death .
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium: A quaternary ammonium compound used as an antiseptic in mouthwashes and lozenges.
Pyridinium Chloride: Used in organic synthesis and as a phase transfer catalyst.
Benzylpyridinium: Employed in the study of ion-molecule reactions and as a reagent in mass spectrometry.
Uniqueness
1-[(Sulphonatophenyl)methyl]pyridinium is unique due to its sulphonate group, which imparts water solubility and enhances its reactivity in various chemical reactions. This makes it a valuable compound in both research and industrial applications .
Properties
CAS No. |
84788-21-6 |
|---|---|
Molecular Formula |
C12H11NO3S |
Molecular Weight |
249.29 g/mol |
IUPAC Name |
2-(pyridin-1-ium-1-ylmethyl)benzenesulfonate |
InChI |
InChI=1S/C12H11NO3S/c14-17(15,16)12-7-3-2-6-11(12)10-13-8-4-1-5-9-13/h1-9H,10H2 |
InChI Key |
BMOXGRKKKMDDTB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=[N+](C=C1)CC2=CC=CC=C2S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



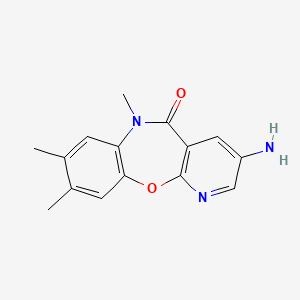
![3-[(2-Amino-3-chlorophenyl)methyl]-2-chloroaniline;2-[(2-aminophenyl)methyl]aniline;1,3-diisocyanato-2-methylbenzene](/img/structure/B12797439.png)
